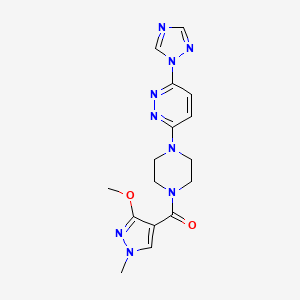

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several notable functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyrazole ring. Compounds containing these functional groups are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The exact structure would need to be confirmed by techniques such as NMR or MS analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the triazole ring is often involved in reactions with electrophiles, while the piperazine ring can act as a bidentate ligand in coordination chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a good hydrogen bond donor and acceptor. The exact properties would need to be determined experimentally .Scientific Research Applications

Herbicidal Properties

Modes of Action of Pyridazinone Herbicides : Pyridazinone compounds, including variations such as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, are known to inhibit the Hill reaction and photosynthesis in plants like barley. This mechanism contributes to their phytotoxicity, making them effective as herbicides. For instance, the experimental herbicide 6706, a derivative of pyrazon, shows resistance to metabolic detoxification in plants and interferes with chloroplast development (Hilton et al., 1969).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Pyridine Derivatives : A range of pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and related compounds, have been synthesized and tested for antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, indicating potential applications in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antiviral Properties

Synthesis, Antimicrobial and Antiproliferative Activities of Novel Heterocycles : The study of enaminone derivatives led to the creation of various pyrazole, isoxazole, and pyrimidine compounds. These synthesized heterocyclic compounds exhibited antimicrobial and in vitro anticancer activities, indicating their potential for developing new treatments in these areas. Molecular docking studies further suggest their efficacy against specific proteins (Fahim et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines . Another related compound, a 4-(1H-1,2,3-triazol-1-yl)benzamide, has been identified as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a crucial role in cancer cell proliferation .

Mode of Action

For instance, certain 1,2,4-triazole benzoic acid hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Similarly, 4-(1H-1,2,3-triazol-1-yl)benzamides have been found to bind to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins .

Biochemical Pathways

For instance, certain 1,2,4-triazole benzoic acid hybrids have been found to induce apoptosis in cancer cells , which is a process regulated by various biochemical pathways.

Result of Action

For instance, certain 1,2,4-triazole benzoic acid hybrids have been found to exhibit potent inhibitory activities against cancer cell lines .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N9O2/c1-22-9-12(15(21-22)27-2)16(26)24-7-5-23(6-8-24)13-3-4-14(20-19-13)25-11-17-10-18-25/h3-4,9-11H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSHIDALHBNLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N9O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)

![N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2428723.png)

![1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2428724.png)